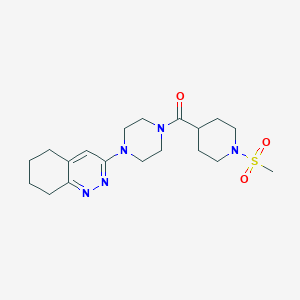![molecular formula C16H18N2O3S B2429353 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2320724-33-0](/img/structure/B2429353.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as BMTU, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BMTU is a urea derivative with a molecular weight of 329.40 g/mol and a chemical formula of C18H19N3O3S.
Applications De Recherche Scientifique
Antiacetylcholinesterase Activity
Research has shown that derivatives similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, particularly those incorporating urea and thiourea moieties, have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, designed to optimize pharmacophoric interactions, have demonstrated potential in interacting efficiently with enzyme hydrophobic binding sites, suggesting their relevance in studies targeting neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial and Antifungal Applications
Compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea have been synthesized and tested for antimicrobial efficacy. Such studies have demonstrated that specific derivatizations can lead to compounds with significant antimicrobial properties, highlighting their potential utility in the development of new therapeutic agents to combat bacterial and fungal infections (El‐Barbary et al., 2011).
Anticancer and Antiepileptic Properties
New derivatives, including those with urea and thiourea functionalities, have been explored for their antiepileptic and anticancer activities. Preliminary screenings have identified compounds with significant activity in models of epilepsy and cancer, suggesting their potential as leads for the development of new therapeutic agents for these conditions (Prakash & Raja, 2011).
Antioxidant Activity
Some studies have focused on the antioxidant capabilities of benzothiazole and thiourea derivatives, indicating their potential in mitigating oxidative stress-related damage. These findings underscore the utility of such compounds in researching conditions where oxidative stress plays a pivotal role, furthering our understanding of their therapeutic potential (Cabrera-Pérez et al., 2016).
Biochemical Characterization
Detailed structural and vibrational studies on thiourea derivatives have been conducted, providing insights into their molecular stability, electronic characteristics, and potential for non-linear optical behavior. Such research contributes to a deeper understanding of the physicochemical properties of these compounds, aiding in the design of materials with specific biochemical or biophysical functionalities (Lestard et al., 2015).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,11-5-6-22-8-11)9-17-15(19)18-12-3-4-13-14(7-12)21-10-20-13/h3-8H,9-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDTRDYUIHSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)

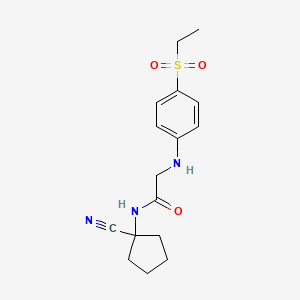
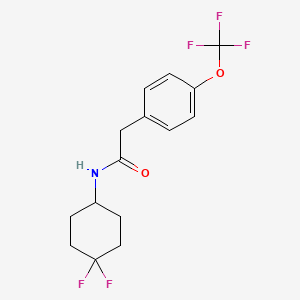
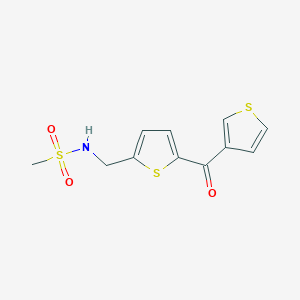
![2-Chloro-N-[[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methyl]propanamide](/img/structure/B2429279.png)
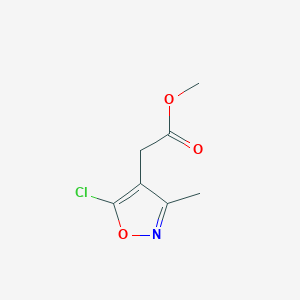

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)
![2-((6,8-Dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2429288.png)
![N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2429289.png)
![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)
![N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine](/img/structure/B2429292.png)
